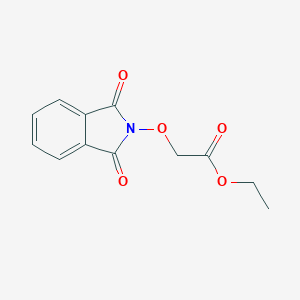

(1,3-二氧代-1,3-二氢-异吲哚-2-基氧基)乙酸乙酯

描述

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester (DIEAE) is a novel compound of interest to the scientific community due to its potential applications in various areas. DIEAE is a derivative of isoindole-2-acetic acid and has been studied for its potential use in pharmaceuticals, agrochemicals, and as an anti-cancer agent. This compound has unique properties, such as its ability to form strong hydrogen bonds and its low toxicity, making it an attractive option for further research.

科学研究应用

医药合成

该化合物以其在1位和3位上的异吲哚啉核和羰基而闻名,因其在医药合成中的潜在应用而受到广泛关注 . 目前正在研究N-异吲哚啉-1,3-二酮衍生物的结构-活性关系和生物学性质,旨在发掘其作为治疗剂的潜力 .

除草剂

N-异吲哚啉-1,3-二酮杂环,包括2-((1,3-二氧代异吲哚啉-2-基)氧基)乙酸乙酯,因其作为除草剂的潜在应用而被探索 .

着色剂和染料

这些化合物也已在着色剂和染料的生产中找到应用 . 它们独特的化学结构允许广泛的颜色变化。

聚合物添加剂

N-异吲哚啉-1,3-二酮的反应性及其在不同领域的潜在应用正在被探索。 其中一项应用是作为聚合物添加剂 .

有机合成

N-异吲哚啉-1,3-二酮杂环用于有机合成 . 它们提供独特的优势和挑战,这些杂环的开发是研究人员高度关注和创新的主题 .

光致变色材料

这些化合物在光致变色材料的创建中具有潜在的应用 . 光致变色材料在暴露于光线下时会改变颜色,这些化合物有可能增强这种性质。

抗癌潜力

据报道,一些化合物无毒(细胞毒性≥400μg/mL),这导致了使用细胞系实验对其抗癌潜力的研究 .

新型物质类别

标题化合物代表了一种新型物质类别的首个成员。 它可以被描述为一种氮杂-氧代-逆磺酰胺或磺酰亚胺酸酯的氮杂类似物

作用机制

Target of Action

Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is primarily used as an intermediate in the synthesis of Cefixime Ethyl Ester Sodium Salt . Cefixime is a third-generation cephalosporin antibiotic , which targets bacterial cell wall synthesis .

Mode of Action

As an intermediate in the synthesis of Cefixime, Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate contributes to the overall action of the antibiotic. Cefixime works by binding to penicillin-binding proteins within the bacterial cell wall, inhibiting the synthesis of peptidoglycan, an essential component of the cell wall. This leads to cell lysis and death .

Biochemical Pathways

The compound is involved in the biochemical pathway of Cefixime synthesis . Cefixime, in turn, affects the bacterial cell wall synthesis pathway, leading to bacterial cell death .

Pharmacokinetics

Cefixime is absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is the synthesis of Cefixime Ethyl Ester Sodium Salt . This compound is an ester impurity of Cefixime , a potent antibiotic that causes bacterial cell death by inhibiting cell wall synthesis .

Action Environment

The action of Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is influenced by the conditions in which the chemical reactions for the synthesis of Cefixime take place . Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis process .

生化分析

Biochemical Properties

As an intermediate in the synthesis of Cefixime, it may interact with enzymes, proteins, and other biomolecules involved in the biosynthesis and metabolism of antibiotics .

Cellular Effects

Given its role in the synthesis of Cefixime, it may influence cell function indirectly through the action of this antibiotic .

Molecular Mechanism

As an intermediate in the synthesis of Cefixime, it may exert its effects at the molecular level through this antibiotic .

Metabolic Pathways

As an intermediate in the synthesis of Cefixime, it may be involved in the metabolic pathways of this antibiotic .

属性

IUPAC Name |

ethyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-2-17-10(14)7-18-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUKRAODYPUHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200515 | |

| Record name | Ethyl N-phthalimidoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5251-81-0 | |

| Record name | Ethyl N-phthalimidoxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-phthalimidoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)

![1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene](/img/structure/B48753.png)

![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)